molecular formula C9H14N2O B14878960 2-Cyclopropyl-2-(3-hydroxyazetidin-1-yl)propanenitrile

2-Cyclopropyl-2-(3-hydroxyazetidin-1-yl)propanenitrile

Cat. No.: B14878960
M. Wt: 166.22 g/mol
InChI Key: BZRLAJJOKFIDAT-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-(3-hydroxyazetidin-1-yl)propanenitrile is a chemical compound with a unique structure that includes a cyclopropyl group, a hydroxyazetidinyl group, and a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-(3-hydroxyazetidin-1-yl)propanenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Introduction of the Azetidinyl Group: The azetidinyl group can be synthesized through a ring-closing reaction involving a suitable amine and a halogenated precursor.

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction, often using oxidizing agents such as osmium tetroxide or potassium permanganate.

    Nitrile Formation: The nitrile group can be introduced through a cyanation reaction, typically using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-(3-hydroxyazetidin-1-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The azetidinyl group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary amine.

    Substitution: Formation of substituted azetidinyl derivatives.

Scientific Research Applications

2-Cyclopropyl-2-(3-hydroxyazetidin-1-yl)propanenitrile has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.

    Materials Science: It can be utilized in the development of novel polymers and materials with unique mechanical and thermal properties.

    Biological Research: The compound can serve as a probe or ligand in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-(3-hydroxyazetidin-1-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyazetidinyl group can form hydrogen bonds with active sites, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one: This compound shares the azetidinyl and cyclopropyl groups but differs in the presence of a ketone instead of a nitrile group.

    2-Cyclopropyl-2-(3-methylamino)azetidin-1-yl)propanenitrile: This compound has a similar structure but includes a methylamino group instead of a hydroxy group.

Uniqueness

2-Cyclopropyl-2-(3-hydroxyazetidin-1-yl)propanenitrile is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of both a hydroxy group and a nitrile group allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-cyclopropyl-2-(3-hydroxyazetidin-1-yl)propanenitrile

InChI

InChI=1S/C9H14N2O/c1-9(6-10,7-2-3-7)11-4-8(12)5-11/h7-8,12H,2-5H2,1H3

InChI Key

BZRLAJJOKFIDAT-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)(C1CC1)N2CC(C2)O

Origin of Product

United States

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